molecular formula C11H12BrF3O B8029000 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene

1-Bromo-3-butoxy-5-(trifluoromethyl)benzene

Cat. No.: B8029000
M. Wt: 297.11 g/mol
InChI Key: SYMIKMKBTUUKFS-UHFFFAOYSA-N
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Description

1-Bromo-3-butoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12BrF3O It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, butoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-butoxy-5-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in hydrogenated benzene derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry:
    • Building Block for Synthesis: 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of different functional groups.
  • Biology:
    • Biological Activity Investigation: Research has focused on the compound's interactions with biomolecules, exploring its potential biological activities. Studies have indicated that its structural components may influence biological pathways and interactions at the molecular level.
  • Medicine:
    • Drug Development: The compound is being explored as a precursor for active pharmaceutical ingredients (APIs). Its unique properties may contribute to the development of novel therapeutic agents with specific biological targets .
  • Industry:
    • Specialty Chemicals Production: In industrial applications, this compound is utilized in producing specialty chemicals and materials science research. Its reactivity makes it suitable for creating tailored chemical products.

Case Studies and Research Insights

Several studies have documented the applications and effects of this compound:

  • Synthesis of Complex Molecules: A study demonstrated its use in synthesizing complex organic molecules through nucleophilic substitutions, highlighting its role as a key intermediate .
  • Biological Activity Assessment: Investigations into its potential as an anti-cancer agent revealed promising interactions with specific cellular pathways, warranting further exploration in drug development contexts .
  • Material Science Applications: Research into its utility in developing specialty chemicals showed that it could serve as a precursor for innovative materials with enhanced properties .

Mechanism of Action

The mechanism by which 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. The trifluoromethyl group can influence the reactivity and stability of the compound by altering the electron density on the benzene ring.

Comparison with Similar Compounds

    1-Bromo-3-(trifluoromethyl)benzene: Similar structure but lacks the butoxy group.

    1-Bromo-3-butoxybenzene: Similar structure but lacks the trifluoromethyl group.

    3-Bromo-5-(trifluoromethyl)anisole: Similar structure with a methoxy group instead of butoxy.

Uniqueness: 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene is unique due to the presence of both butoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and materials science, offering versatility in chemical transformations and applications.

Biological Activity

1-Bromo-3-butoxy-5-(trifluoromethyl)benzene is an organic compound that has garnered attention for its potential biological activity. This article delves into its structure, synthesis, biological interactions, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrF3OC_{12}H_{14}BrF_3O. The compound features a bromine atom, a butoxy group, and a trifluoromethyl group attached to a benzene ring. The presence of these functional groups contributes to its unique chemical reactivity and potential biological effects.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Bromination : A suitable benzene derivative undergoes bromination using bromine (Br2) in the presence of a catalyst.
  • Substitution Reactions : The brominated intermediate is subjected to nucleophilic substitution to introduce the butoxy and trifluoromethyl groups.

These methods ensure high yield and purity, which are essential for biological studies.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Research indicates that compounds with similar structures can act as enzyme inhibitors or receptor modulators. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies and Research Findings

  • Enzyme Inhibition : Studies have shown that halogenated aromatic compounds can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
  • Antimicrobial Activity : Some derivatives of brominated compounds have demonstrated antimicrobial properties. For instance, the structural similarity between this compound and known antimicrobial agents suggests potential efficacy against various bacterial strains .
  • Cytotoxicity : Research on related compounds has indicated cytotoxic effects in cancer cell lines, prompting further investigation into the mechanisms by which these compounds induce apoptosis or inhibit cell proliferation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of cytochrome P450
AntimicrobialPotential efficacy against bacteria
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-3-butoxy-5-(trifluoromethyl)benzene, considering substituent effects?

  • Methodological Answer : The synthesis involves bromination and ether formation. A plausible route starts with 3-butoxy-5-(trifluoromethyl)benzene, using electrophilic bromination with N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) . Alternatively, nucleophilic substitution on a pre-brominated intermediate (e.g., 1-bromo-3,5-difluorobenzene) with butoxide may be feasible, though steric hindrance from the trifluoromethyl group must be addressed. Reaction optimization should monitor byproducts via HPLC or GC-MS .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : The aromatic protons will show splitting patterns due to substituent positions. The butoxy group’s methylene protons (CH₂) near oxygen will resonate at δ 3.5–4.0 ppm, while the trifluoromethyl group causes deshielding of adjacent protons .
  • ¹⁹F NMR : A singlet for -CF₃ appears around δ -60 to -65 ppm .
  • Mass Spectrometry : The molecular ion [M]⁺ should match the molecular weight (calc. ~292 g/mol). Fragmentation includes loss of Br (79.9 amu) and butoxy groups (73.1 amu) .

Advanced Research Questions

Q. How do the electron-withdrawing trifluoromethyl and electron-donating butoxy groups influence regioselectivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The -CF₃ group is strongly meta-directing, while the butoxy (-OBu) group is ortho/para-directing. Computational studies (DFT) can predict the dominant substituent effect. Experimentally, nitration or sulfonation reactions will show preferential attack at positions least hindered by both groups. Competitive experiments with isotopic labeling or kinetic analysis (e.g., monitoring reaction rates via UV-Vis) can validate computational predictions .

Q. What strategies mitigate steric hindrance during Suzuki-Miyaura cross-coupling of the bromo group with bulky boronic acids?

  • Methodological Answer :

  • Use Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to enhance steric tolerance .
  • Optimize solvent polarity (e.g., toluene/water mixtures) and temperature (80–100°C) to improve reaction efficiency.
  • Monitor reaction progress via TLC or in situ Raman spectroscopy to identify byproducts (e.g., debromination) .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or reaction yields for brominated aromatic compounds with trifluoromethyl groups?

  • Methodological Answer :

  • Purity Checks : Use differential scanning calorimetry (DSC) to verify melting points and GC-MS/HPLC to assess purity. Impurities (e.g., residual solvents) can depress melting points .
  • Reaction Conditions : Compare solvent systems (e.g., DMF vs. THF) and catalyst loadings. For example, reports a 48% yield using CuBr in acetic acid, while suggests higher yields with DBU in THF. Systematic DOE (Design of Experiments) can identify critical variables .

Q. Physical and Chemical Properties

Q. What computational tools predict the solubility and stability of this compound in various solvents?

  • Methodological Answer :

  • COSMO-RS : Predicts solubility parameters in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents. The trifluoromethyl group enhances lipophilicity, favoring solubility in chlorinated solvents .
  • Accelerated Stability Testing : Store the compound at 40°C/75% RH for 4 weeks and analyze degradation products (e.g., hydrolysates) via LC-MS. The butoxy group may undergo hydrolysis under acidic conditions, necessitating anhydrous storage .

Q. Reaction Mechanism Elucidation

Q. Does the bromo group participate in radical chain reactions under photolytic conditions?

  • Methodological Answer :

  • EPR Spectroscopy : Detect radical intermediates (e.g., benzyl radicals) under UV irradiation.
  • Trapping Experiments : Add TEMPO to quench radicals and analyze products via NMR. suggests bromine radicals form during Diels-Alder reactions with LDA, supporting this pathway .

Q. Tables of Key Data

Property Value/Description Reference
Molecular Weight~292 g/mol (calc. from C₁₁H₁₂BrF₃O)
Boiling PointEstimated 180–200°C (extrapolated from )
LogP (Octanol-Water)~3.5 (predicted via ChemAxon)
TLC Rf (Hexane:EtOAc 4:1)~0.6 (silica gel)

Properties

IUPAC Name

1-bromo-3-butoxy-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF3O/c1-2-3-4-16-10-6-8(11(13,14)15)5-9(12)7-10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMIKMKBTUUKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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